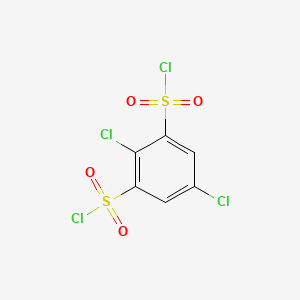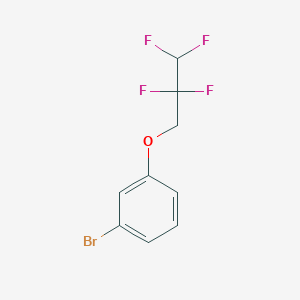
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene is an organic compound with the molecular formula C9H7BrF4O It is characterized by a benzene ring substituted with a bromine atom and a tetrafluoropropoxy group
Preparation Methods
The synthesis of 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the reaction of 1-bromo-3-nitrobenzene with 2,2,3,3-tetrafluoropropanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrafluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar compounds include other brominated and fluorinated benzene derivatives, such as:
Compared to these compounds, 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene is unique due to the presence of both bromine and tetrafluoropropoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
958452-23-8 |
|---|---|
Molecular Formula |
C9H7BrF4O |
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene |
InChI |
InChI=1S/C9H7BrF4O/c10-6-2-1-3-7(4-6)15-5-9(13,14)8(11)12/h1-4,8H,5H2 |
InChI Key |
VRRJRTYDDGIWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


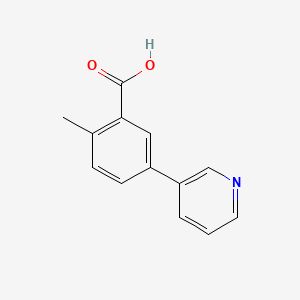

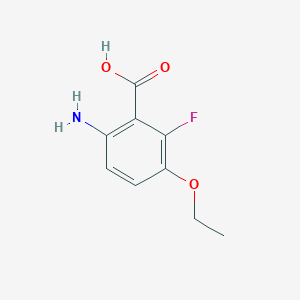
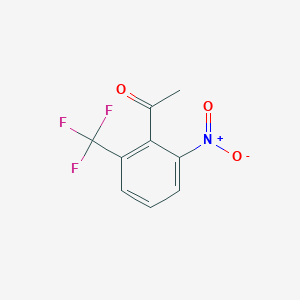
![ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate](/img/structure/B15091528.png)
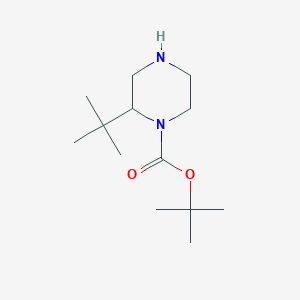

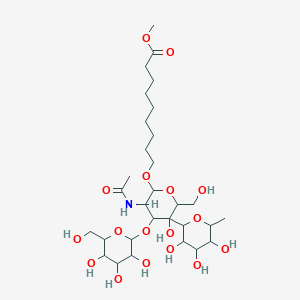
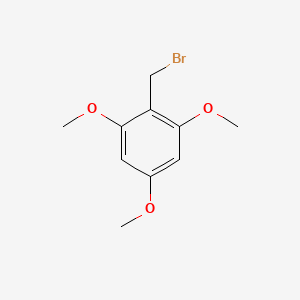

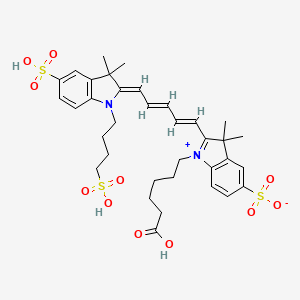
![3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15091556.png)

